Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is a pyridine derivative with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . It is a colorless to pale yellow crystalline solid with a melting point between 178°C and 183°C . The compound is soluble in organic solvents and has a high gastrointestinal absorption rate .
The structure of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate consists of a pyridine ring with methyl groups at positions 2 and 6, and ethyl carboxylate groups at positions 3 and 5. This unique arrangement contributes to its chemical and biological properties.
Since DDMP primarily functions as a hydrogen source in organic reactions, a specific mechanism of action is not applicable in this context.
DEDM can be used as a starting material for the synthesis of Hantzsch esters, a class of organic compounds known for their diverse biological activities []. These activities include anti-inflammatory, anti-oxidant, and anti-microbial properties, making them attractive candidates for drug discovery [].
DEDM can be utilized as a precursor for the synthesis of various pyridine derivatives. Pyridine is a six-membered aromatic ring containing nitrogen, and its derivatives are crucial building blocks in numerous organic molecules with diverse applications in pharmaceuticals, agrochemicals, and materials science [].
While specific biological activities of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate are not extensively reported, its structural features suggest potential biological relevance:
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate can be synthesized through various methods:
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate finds applications in various fields:
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate exhibits various interactions:
Several compounds share structural similarities with diethyl 2,6-dimethylpyridine-3,5-dicarboxylate:
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate stands out due to its unique combination of substituents, which contribute to its specific reactivity, physical properties, and potential applications in various fields of chemistry and biology.
The compound first emerged in early 20th-century studies of pyridine derivatives, with its synthesis protocol appearing in Organic Syntheses Coll. Vol. 2 (1943). The Hantzsch pyridine synthesis, developed in 1881, provided the foundational route for creating 1,4-dihydropyridine precursors that could be oxidized to aromatic pyridines like diethyl 2,6-dimethylpyridine-3,5-dicarboxylate. By the 1970s, structural analyses using $$ ^1H $$-NMR and IR spectroscopy confirmed its planar aromatic system and electronic conjugation between ester groups.
As a model for studying steric and electronic effects in pyridines, this compound demonstrates:
Early syntheses relied on Hantzsch condensation followed by oxidative aromatization using harsh oxidants like KMnO$$_4$$. Modern adaptations employ catalytic systems:
Method | Conditions | Yield | Reference |
---|---|---|---|
Classical Hantzsch | NH$$_4$$OAc, EtOH, reflux | 79% | |
Microwave-assisted | SiO$$2$$-H$$2$$O, 100°C, 15 min | 85% | |
Oxidative (H$$2$$O$$2$$/MsOH) | RT, 12 hr | 92% |
The classical Hantzsch synthesis involves a multicomponent reaction between an aldehyde, two equivalents of a β-keto ester (e.g., ethyl acetoacetate), and ammonium acetate. For diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, formaldehyde serves as the aldehyde component, yielding a 1,4-dihydropyridine intermediate. Mechanistic studies using isotopic labeling and NMR spectroscopy reveal that the reaction proceeds through a chalcone intermediate (6) and an enamine (3), which cyclize to form the dihydropyridine ring [2]. Aromatization to the pyridine derivative occurs via oxidation, driven by thermodynamic stabilization of the aromatic system [2] [4].
Modern adaptations of the Hantzsch pathway emphasize efficiency and scalability. For example, ionic liquids such as [bmim]OAc in dimethylformamide (DMF) enable one-pot syntheses with yields exceeding 90%, while allowing catalyst reuse for up to five cycles without activity loss [6]. Microwave irradiation further accelerates the reaction, reducing completion times from hours to minutes [7].
Oxidation of the 1,4-dihydropyridine intermediate to diethyl 2,6-dimethylpyridine-3,5-dicarboxylate employs diverse catalytic systems:
Oxidizing Agent | Catalyst | Yield (%) | Time | Conditions |
---|---|---|---|---|
n-Bu4NIO4 | Mn-Schiff base [3] | 95–100 | 2–4 hours | Room temperature, CH2Cl2/DMF |
DDQ [4] | None | 85–93 | 6 hours | Reflux, dichloromethane |
MnO2 [7] | None | 91–100 | 1 minute | Microwave, 100°C |
The choice of oxidant depends on cost, environmental impact, and reaction scale. DDQ is preferred for laboratory-scale syntheses due to its selectivity, while MnO2 suits industrial applications for its rapid kinetics under microwave conditions [4] [7]. Catalytic systems using manganese complexes offer sustainability advantages by minimizing stoichiometric waste [3].
While the Hantzsch-oxidation sequence dominates, alternative routes include:
Microwave irradiation enhances both the Hantzsch cyclization and oxidation steps. For example, MnO2-mediated aromatization completes in one minute at 100°C, reducing energy consumption by 70% compared to conventional heating [7].
"On-water" reactions eliminate organic solvents, leveraging the hydrophobic effect to drive Hantzsch cyclization. Ammonium acetate in aqueous media achieves 80–93% yields while simplifying purification [8].
Green metrics for diethyl 2,6-dimethylpyridine-3,5-dicarboxylate synthesis:
Method | E-Factor | Atom Economy (%) | PMI | Energy (kJ/mol) |
---|---|---|---|---|
Traditional Hantzsch [2] | 8.2 | 65 | 12.4 | 350 |
Microwave-MnO2 [7] | 2.1 | 78 | 4.7 | 95 |
"On-water" [8] | 1.5 | 82 | 3.2 | 110 |
E-Factor = waste (kg)/product (kg); PMI = Process Mass Intensity
Microwave and solvent-free methods exhibit superior sustainability profiles, aligning with industrial demands for eco-efficient processes.
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